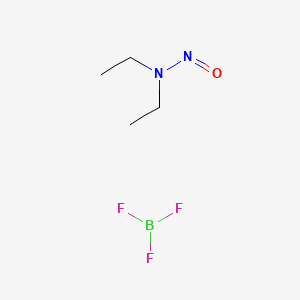
N,N-diethylnitrous amide;trifluoroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylnitrous amide;trifluoroborane is a compound that combines the properties of N,N-diethylnitrous amide and trifluoroborane. Trifluoroborane, on the other hand, is a boron compound with three fluorine atoms attached to the boron atom, known for its use in various chemical reactions .
Métodos De Preparación
The synthesis of N,N-diethylnitrous amide;trifluoroborane involves the reaction of N,N-diethylnitrous amide with trifluoroborane. The reaction typically takes place under controlled conditions to ensure the stability of the product. Industrial production methods may involve the use of specialized equipment to handle the volatile and potentially hazardous nature of the reactants.
Análisis De Reacciones Químicas
N,N-diethylnitrous amide;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-diethylnitrous amide;trifluoroborane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a stabilizer for various industrial materials. In biology and medicine, it is used in experimental research to study its effects on DNA integrity and its potential role in inducing liver tumorigenesis . In industry, it is used as a gasoline and lubricant additive, as well as an antioxidant and stabilizer for plastics .
Mecanismo De Acción
The mechanism of action of N,N-diethylnitrous amide;trifluoroborane involves its interaction with DNA, leading to alkylation and potential DNA damage. This interaction can result in mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA repair mechanisms and mitochondrial genome maintenance .
Comparación Con Compuestos Similares
N,N-diethylnitrous amide;trifluoroborane can be compared with other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. While all these compounds share similar carcinogenic properties, this compound is unique due to the presence of the trifluoroborane moiety, which imparts additional chemical reactivity and stability .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomethylamine
These compounds are also known for their carcinogenic properties and are used in various industrial and research applications .
Propiedades
IUPAC Name |
N,N-diethylnitrous amide;trifluoroborane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.BF3/c1-3-6(4-2)5-7;2-1(3)4/h3-4H2,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWRXOYUYWXLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCN(CC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
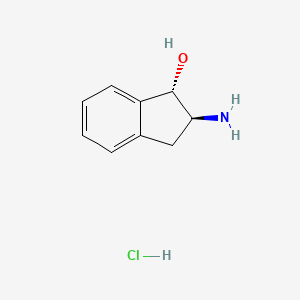


![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
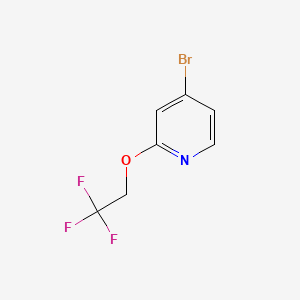
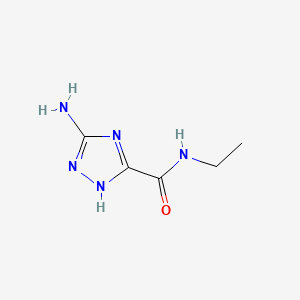
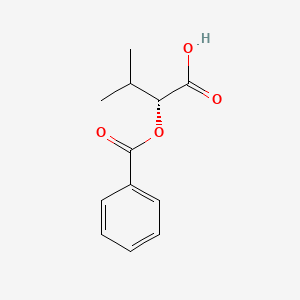

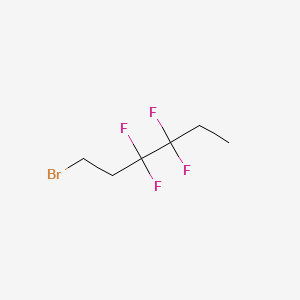
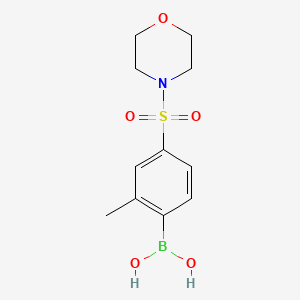
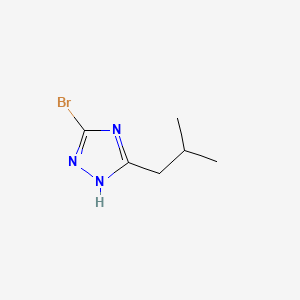
![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
